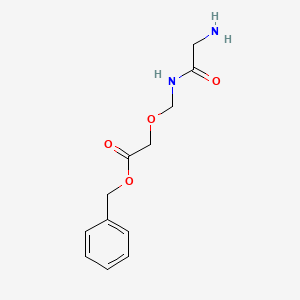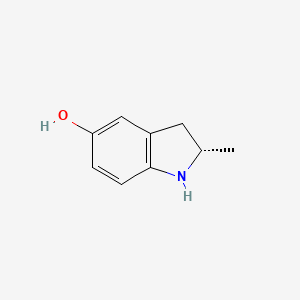
1,6-Dibromonaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dibromonaphthalen-2-amine is a brominated aromatic amine with the molecular formula C10H7Br2N. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 6 positions, and an amino group is substituted at the 2 position.
Méthodes De Préparation
1,6-Dibromonaphthalen-2-amine can be synthesized through several methods. One common synthetic route involves the bromination of naphthalene followed by amination. The bromination step typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired positions. The subsequent amination can be carried out using ammonia or an amine source under suitable conditions .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often employ catalysts and specific reaction conditions to enhance yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
1,6-Dibromonaphthalen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can lead to the formation of biaryl compounds .
Applications De Recherche Scientifique
1,6-Dibromonaphthalen-2-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties
Mécanisme D'action
The mechanism of action of 1,6-Dibromonaphthalen-2-amine depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological studies, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects .
Comparaison Avec Des Composés Similaires
1,6-Dibromonaphthalen-2-amine can be compared with other brominated naphthalene derivatives, such as:
1,6-Dibromonaphthalene: Lacks the amino group, making it less reactive in certain substitution reactions.
1,6-Dibromo-2-methoxynaphthalene: Contains a methoxy group instead of an amino group, leading to different reactivity and applications.
2,6-Dibromonaphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and materials science.
Propriétés
Formule moléculaire |
C10H7Br2N |
|---|---|
Poids moléculaire |
300.98 g/mol |
Nom IUPAC |
1,6-dibromonaphthalen-2-amine |
InChI |
InChI=1S/C10H7Br2N/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5H,13H2 |
Clé InChI |
YFTPQCFVHFJWSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2Br)N)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



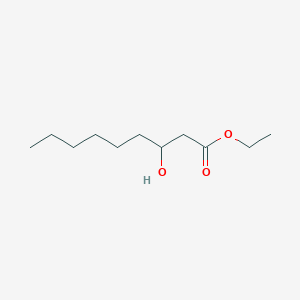
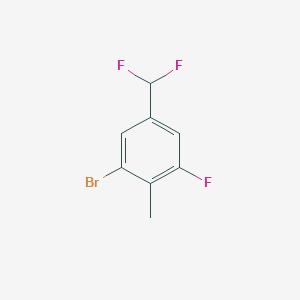
![2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)
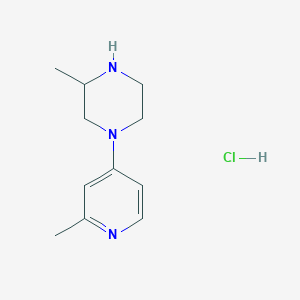


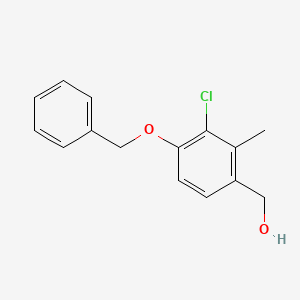
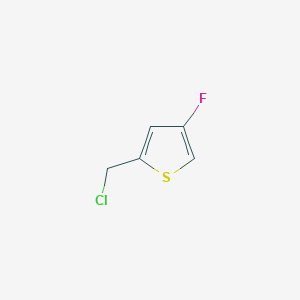
![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)
